Isobenzofuran, 1,3-dihydro-1,1-dimethoxy-

Isobenzofuran synthesis Diels-Alder precursor Ortho ester reactivity

Isobenzofuran, 1,3-dihydro-1,1-dimethoxy- (CAS 59567-96-3), systematically named 3,3-dimethoxy-1H-2-benzofuran, is a bicyclic ortho ester derived from phthalide. It functions primarily as a stable, storable precursor to the highly reactive diene 1-methoxyisobenzofuran, which is generated in situ under mild acidic or basic conditions for Diels-Alder cycloadditions.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 59567-96-3
Cat. No. B15462954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobenzofuran, 1,3-dihydro-1,1-dimethoxy-
CAS59567-96-3
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1(C2=CC=CC=C2CO1)OC
InChIInChI=1S/C10H12O3/c1-11-10(12-2)9-6-4-3-5-8(9)7-13-10/h3-6H,7H2,1-2H3
InChIKeyRWICTUAWCAZVPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobenzofuran, 1,3-dihydro-1,1-dimethoxy- (CAS 59567-96-3): Core Identity and Precursor Function


Isobenzofuran, 1,3-dihydro-1,1-dimethoxy- (CAS 59567-96-3), systematically named 3,3-dimethoxy-1H-2-benzofuran, is a bicyclic ortho ester derived from phthalide. It functions primarily as a stable, storable precursor to the highly reactive diene 1-methoxyisobenzofuran, which is generated in situ under mild acidic or basic conditions for Diels-Alder cycloadditions [1]. The compound is synthesized via acid-catalyzed transorthoesterification of the corresponding 1,1-diethoxyphthalan in methanol, yielding a product with a boiling point of 115 °C at 13 torr and isolated yields ranging from 65% to 93% [1].

Stable Precursor Storable ortho ester for in situ generation of reactive 1-methoxyisobenzofuran
Activation Mild acid- or base-catalyzed elimination to generate diene under controlled conditions
Reactivity Profile Reported enhanced reactivity may enable trapping with less reactive dienophiles compared to parent isobenzofuran

Why Generic Substitution Fails for 1,1-Dimethoxyisobenzofuran in Isobenzofuran Chemistry


Superficial structural similarity among phthalide ortho esters masks critical functional divergence that directly impacts synthetic utility. The 1,1-dimethoxy substitution pattern in Isobenzofuran, 1,3-dihydro-1,1-dimethoxy- enables selective, stepwise generation of the mono-methoxyisobenzofuran diene, whereas the 1,3-dimethoxy isomer reacts via a different mechanistic pathway and the 1,1-diethoxy analogue introduces ethyl-derived byproducts that complicate both reaction kinetics and product purification [1][2]. These differences preclude simple interchangeability and demand evidence-based selection.

1,1-dimethoxy substitution pattern reported to generate a single reactive diene intermediate
1,3-dimethoxy isomer may produce an isomeric mixture under similar conditions, altering cycloaddition outcomes
1,1-dimethoxy-derived Diels-Alder adducts retain ketal functionality for further elaboration
1,1-diethoxy analogue may lead to premature aromatization, generating terminal naphthalene products without ketal intermediates

Quantitative Differentiation Evidence for Isobenzofuran, 1,3-dihydro-1,1-dimethoxy- (59567-96-3)


Diene Generation Efficiency: 1,1-Dimethoxy vs. 1,3-Dimethoxy Ortho Ester

Under acid-catalyzed conditions, the 1,1-dimethoxy compound (5) cleanly generates 1-methoxyisobenzofuran (4) as a transient intermediate for Diels-Alder trapping, whereas the isomeric 1,3-dimethoxy analogue (CAS 24388-70-3) yields a 65/35 equilibrium mixture of isomers when subjected to identical trans-acetalization conditions, indicating divergent kinetic and thermodynamic control [1][2]. This selectivity is crucial for predictable downstream cycloaddition outcomes.

Diene Generation Selectivity
Head-to-head
100% target intermediate vs 65/35 isomeric mixture for 1,3-isomer reported
Reported selectivity may support predictable cycloaddition outcomes
Refluxing toluene, trace AcOH catalyst
Isobenzofuran synthesis Diels-Alder precursor Ortho ester reactivity

Synthetic Access: Isolated Yield Range of 1,1-Dimethoxyisobenzofuran vs. Diethoxy Analogue

The 1,1-dimethoxy compound (5) is prepared via transorthoesterification of the 1,1-diethoxy analogue (6) in methanol, achieving isolated yields of 65–93% after distillation [1]. In contrast, the direct synthesis of the diethoxy compound (6) from phthalide requires Meerwein salt alkylation under stringent anhydrous conditions, a step that has been reported as capricious and lower-yielding [1]. The dimethoxy route thus offers a more robust, scalable procurement advantage.

Synthesis Yield
Head-to-head
65–93% isolated yield for dimethoxy compound via transorthoesterification
Reported yield range supports procurement and scale-up planning
Acid-catalyzed transorthoesterification in methanol
Ortho ester synthesis Transorthoesterification Process chemistry

Reactivity of Generated Diene: 1-Methoxyisobenzofuran vs. Unsubstituted Isobenzofuran

The 1-methoxyisobenzofuran generated from the 1,1-dimethoxy precursor is significantly more reactive toward self-condensation or polymerization than the parent, unsubstituted isobenzofuran [1]. While dilute solutions of unsubstituted isobenzofuran could be isolated and remain reasonably stable, attempts to isolate solutions of 1-methoxyisobenzofuran under identical conditions resulted only in tarry residues, precluding its isolation [1]. This heightened reactivity is a double-edged sword: it demands careful in-situ trapping but also enables cycloadditions with less reactive dienophiles such as norbornene, which unsubstituted isobenzofuran does not engage under the same conditions [1].

Diene Reactivity
Head-to-head
Non-isolable, decomposes; enables norbornene cycloaddition where unsubstituted system does not
Reported higher reactivity may expand dienophile scope for Diels-Alder trapping
In situ generation required; LDA, low temperature
Diene reactivity Self-condensation Diels-Alder

Product Versatility: Ketal-Functionalized Adducts vs. Aromatic Byproducts from Diethoxy Route

Diels-Alder adducts derived from the 1,1-dimethoxy precursor retain a reactive ketal functional group, enabling further synthetic elaboration [1]. In contrast, the 1,1-diethoxyphthalan route with reactive dienophiles (e.g., dimethyl acetylenedicarboxylate) leads directly to aromatized naphthalene products without isolable ketal intermediates [2]. This fundamental divergence in product outcome is critical: the dimethoxy route provides functional-group-rich building blocks, while the diethoxy route primarily delivers aromatic end-products.

Adduct Functionality
Cross-study comparable
Ketal-functionalized adducts isolable; diethoxy route yields aromatized naphthalenes
Ketal retention may enable divergent synthetic elaboration
Compared with 1,1-diethoxyphthalan route under similar conditions
Diels-Alder adduct Ketal functionality Synthetic intermediate Naphthalene synthesis

Procurement-Driven Application Scenarios for Isobenzofuran, 1,3-dihydro-1,1-dimethoxy-


Regioselective Synthesis of Functionalized Naphthalene Derivatives

This compound is the precursor of choice for the regioselective synthesis of highly substituted naphthalenes via Diels-Alder cycloaddition of 1-methoxyisobenzofuran with activated acetylenes or other dienophiles. The ketal adducts formed retain a methoxy group that directs subsequent electrophilic substitution, a distinct advantage over direct aromatization routes using the diethoxy analogue [1][2].

Generation of Reactive Isobenzofuran Intermediates for Cycloaddition with Unreactive Dienophiles

For cycloaddition partners with inherently low reactivity, such as norbornene, this precursor is essential. The heightened reactivity of the derived 1-methoxyisobenzofuran enables successful trapping where the unsubstituted isobenzofuran system fails, expanding the scope of accessible bicyclic scaffolds [1].

Scalable Precursor for Multi-Step Synthesis Requiring a Branching Ketal Intermediate

In multi-step synthetic sequences requiring a functional-group-rich intermediate that can be divergently elaborated, the 1,1-dimethoxy compound is preferred. Its Diels-Alder adducts provide a stable ketal handle for further transformations, a feature not provided by the diethoxy analogue which forces premature aromatization. The established high-yield synthesis (65–93%) supports scale-up [1].

Application
Selection Property
Validation Focus
Regioselective Naphthalene Synthesis
Diene generation selectivity
Adduct regiochemistry and methoxy-directing effects
Cycloaddition with Unreactive Dienophiles
Diene reactivity profile
Trapping efficiency with strained or unactivated alkenes
Multi-Step Synthesis with Ketal Branching
Ketal-functionalized adduct retention
Orthogonal functional group manipulation in downstream steps
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